(R)-1-(Pyrrolidin-2-yl)cyclopentanol
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Overview
Description
1-[®-2-Pyrrolidinyl]cyclopentanol is a chiral compound that features a pyrrolidine ring attached to a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[®-2-Pyrrolidinyl]cyclopentanol can be synthesized through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . Another method includes the catalytic hydrogenation-rearrangement of biomass-derived furfural-like compounds using a ruthenium-molybdenum bimetallic catalyst .
Industrial Production Methods: Industrial production of 1-[®-2-Pyrrolidinyl]cyclopentanol often relies on the catalytic hydrogenation-rearrangement method due to its efficiency and high selectivity. The reaction conditions typically involve temperatures around 600°C and the use of a 1% ruthenium-2.5% molybdenum catalyst on carbon nanotubes .
Chemical Reactions Analysis
Types of Reactions: 1-[®-2-Pyrrolidinyl]cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include cyclopentanone (from oxidation), cyclopentane (from reduction), and various halogenated cyclopentanol derivatives (from substitution).
Scientific Research Applications
1-[®-2-Pyrrolidinyl]cyclopentanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[®-2-Pyrrolidinyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structural configuration and the nature of the target enzyme. The pyrrolidine ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Cyclopentanol: A simpler analog without the pyrrolidine ring, used in similar applications but with different reactivity and selectivity.
Cyclopentanone: An oxidized form of cyclopentanol, used as an intermediate in organic synthesis.
Pyrrolidine: A simpler analog without the cyclopentanol moiety, used as a building block in organic synthesis.
Uniqueness: 1-[®-2-Pyrrolidinyl]cyclopentanol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a cyclopentanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
185246-69-9 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.241 |
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m1/s1 |
InChI Key |
QQUKQBYVRHYKMW-MRVPVSSYSA-N |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Synonyms |
Cyclopentanol, 1-(2-pyrrolidinyl)-, (R)- (9CI) |
Origin of Product |
United States |
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